

# Crystal Structure of 5'-Bromo-2'-nitroacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(5-Bromo-2-nitrophenyl)ethanone

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## Abstract

This technical guide addresses the crystal structure of 5'-Bromo-2'-nitroacetophenone (also known as **1-(5-bromo-2-nitrophenyl)ethanone**). Despite a comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the complete, experimentally determined crystal structure and associated crystallographic data for this specific compound are not publicly available at the time of this publication.

This guide, therefore, provides a summary of the available physicochemical properties of 5'-Bromo-2'-nitroacetophenone, a detailed experimental protocol for its synthesis, and a general methodology for single-crystal X-ray diffraction, which would be the standard technique to determine its crystal structure. The provided protocols are based on established chemical synthesis and crystallographic practices for similar aromatic compounds. The guide is intended to serve as a foundational resource for researchers seeking to synthesize and characterize this compound.

## Physicochemical Properties

While the full crystal structure is not available, various sources provide fundamental physicochemical data for 5'-Bromo-2'-nitroacetophenone. This information is summarized in the

table below.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>6</sub> BrNO <sub>3</sub>	PubChem[1]
Molecular Weight	244.04 g/mol	PubChem[1]
CAS Number	41877-24-1	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
IUPAC Name	1-(5-bromo-2-nitrophenyl)ethanone	PubChem[1]
Synonyms	5'-Bromo-2'-nitroacetophenone, 1-(5-Bromo-2-nitro-phenyl)-ethanone	PubChem[1], ChemicalBook[2]

## Experimental Protocols

### Synthesis of 1-(5-bromo-2-nitrophenyl)ethanone

A common synthetic route to **1-(5-bromo-2-nitrophenyl)ethanone** involves the nitration of 3'-bromoacetophenone. The following protocol is adapted from established procedures[2].

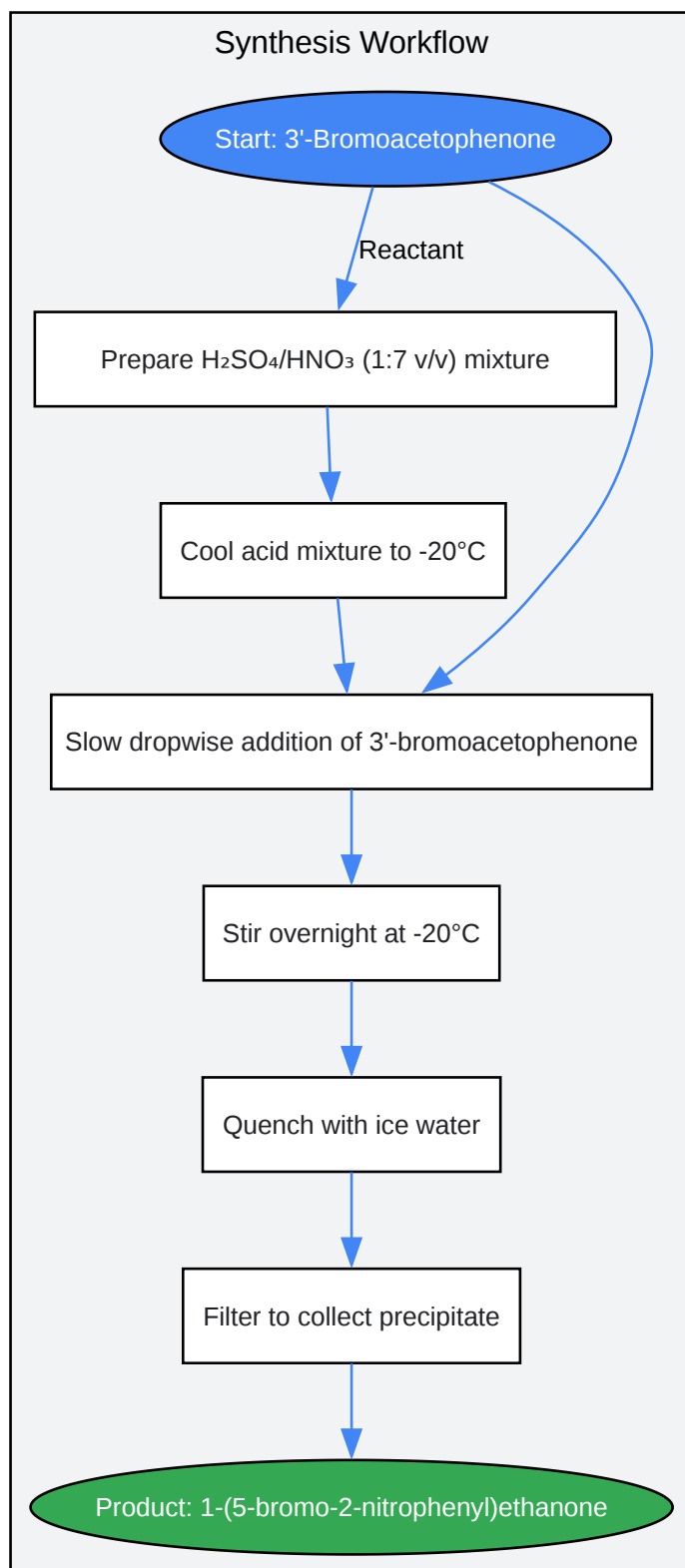
Materials:

- 3'-Bromoacetophenone
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Nitric acid (HNO<sub>3</sub>)
- Ice water

Procedure:

- Prepare a mixture of sulfuric acid and nitric acid in a 1:7 (v/v) ratio.

- Cool the acid mixture to  $-20^{\circ}\text{C}$  in a suitable reaction vessel equipped with a stirrer.
- Slowly add 3'-bromoacetophenone dropwise to the pre-cooled acid mixture while maintaining the reaction temperature at  $-20^{\circ}\text{C}$ .
- Stir the reaction mixture overnight at  $-20^{\circ}\text{C}$ .
- After the reaction is complete, quench the reaction by pouring the mixture into ice water.
- Collect the resulting precipitate by filtration.
- The collected solid is the product, **1-(5-bromo-2-nitrophenyl)ethanone**.



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Synthesis of **1-(5-bromo-2-nitrophenyl)ethanone**.

## Single-Crystal X-ray Diffraction (General Protocol)

The following is a general protocol for the determination of a crystal structure, such as that of 5'-Bromo-2'-nitroacetophenone, using single-crystal X-ray diffraction. The methodology is based on standard crystallographic practices.

### 1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
- A suitable solvent or solvent mixture must be determined empirically. Common solvents for organic compounds include acetone, ethanol, methanol, and ethyl acetate.
- The solution is left undisturbed in a loosely covered container to allow for slow evaporation over several days to weeks.

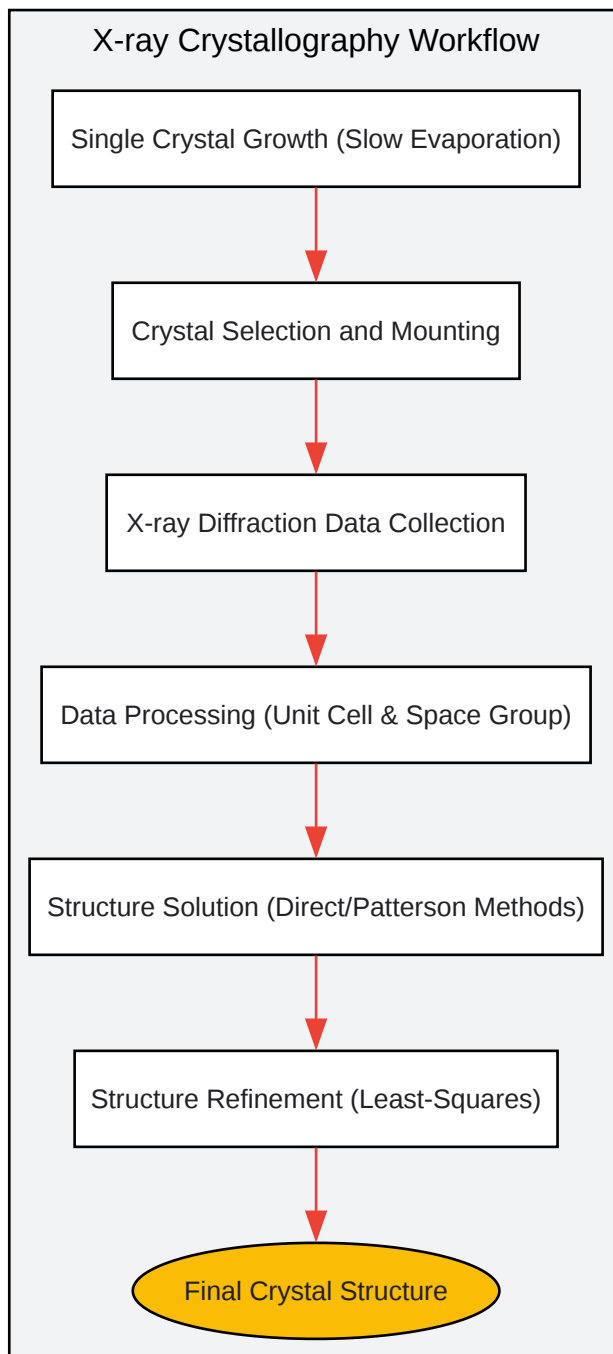
### 2. Data Collection:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in an X-ray diffractometer.
- The diffractometer, equipped with a radiation source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector, is used to collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
- A series of diffraction images are collected as the crystal is rotated.

### 3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.



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General workflow for single-crystal X-ray diffraction.

## Conclusion

This technical guide provides a summary of the known properties of 5'-Bromo-2'-nitroacetophenone and detailed experimental guidelines for its synthesis and potential crystallographic characterization. While the definitive crystal structure of this compound remains to be determined and published, the information presented here offers a solid foundation for researchers in the fields of medicinal chemistry, materials science, and drug development to pursue further investigation of this molecule. The provided protocols are robust and based on established scientific literature, enabling the reproducible synthesis and subsequent structural analysis of 5'-Bromo-2'-nitroacetophenone.

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## References

- 1. 1-(5-Bromo-2-nitrophenyl)ethanone | C<sub>8</sub>H<sub>6</sub>BrNO<sub>3</sub> | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromo-2-nitro-phenyl)-ethanone | 41877-24-1 [chemicalbook.com]
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